N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanyl-L-alanine
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Overview
Description
N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanyl-L-alanine is a complex organic compound with a unique structure that combines elements of chromenone and amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanyl-L-alanine typically involves multiple steps. The initial step often includes the preparation of the chromenone core, followed by the introduction of the chloro and hydroxy groups. The subsequent steps involve the acylation of the chromenone with L-phenylalanyl and L-alanine under controlled conditions. Common reagents used in these reactions include acyl chlorides, base catalysts, and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanyl-L-alanine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanyl-L-alanine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanyl-L-alanine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular functions. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-valine
- N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine
Uniqueness
N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanyl-L-alanine is unique due to its specific combination of functional groups and amino acid residues, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H23ClN2O7 |
---|---|
Molecular Weight |
486.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H23ClN2O7/c1-12-15-9-17(25)19(28)11-20(15)34-24(33)16(12)10-21(29)27-18(8-14-6-4-3-5-7-14)22(30)26-13(2)23(31)32/h3-7,9,11,13,18,28H,8,10H2,1-2H3,(H,26,30)(H,27,29)(H,31,32)/t13-,18-/m0/s1 |
InChI Key |
MSIZOQLPPGWHLK-UGSOOPFHSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)O |
Origin of Product |
United States |
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